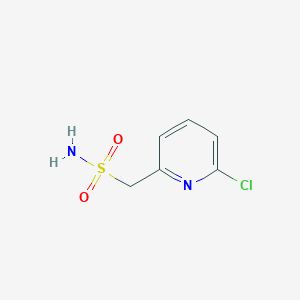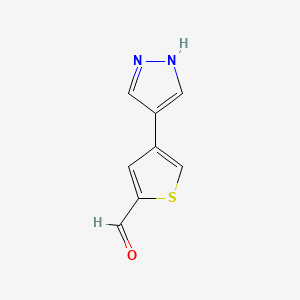
4-(1H-Pyrazol-4-YL)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Pyrazol-4-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines a pyrazole ring with a thiophene ring, linked by a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-4-YL)thiophene-2-carbaldehyde typically involves the following steps:
Knoevenagel Condensation: Thiophene-2-carboxaldehyde is reacted with ethyl acetoacetate in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1H-Pyrazol-4-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products:
Oxidation: 4-(1H-Pyrazol-4-YL)thiophene-2-carboxylic acid.
Reduction: 4-(1H-Pyrazol-4-YL)thiophene-2-methanol.
Substitution: 4-(1H-Pyrazol-4-YL)-5-bromothiophene-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-(1H-Pyrazol-4-YL)thiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(1H-Pyrazol-4-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
4-(1H-Pyrazol-1-YL)thiophene-2-boronic acid: Shares the pyrazole-thiophene structure but with a boronic acid group instead of a carbaldehyde.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazole derivative with different substituents, showing varied biological activities.
Uniqueness: 4-(1H-Pyrazol-4-YL)thiophene-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H6N2OS |
|---|---|
Molekulargewicht |
178.21 g/mol |
IUPAC-Name |
4-(1H-pyrazol-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H6N2OS/c11-4-8-1-6(5-12-8)7-2-9-10-3-7/h1-5H,(H,9,10) |
InChI-Schlüssel |
RJOFGWXTNUMKAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1C2=CNN=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


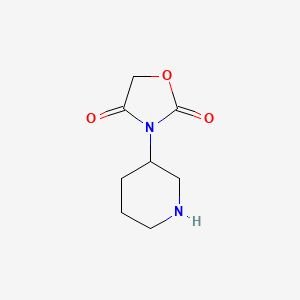
![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)

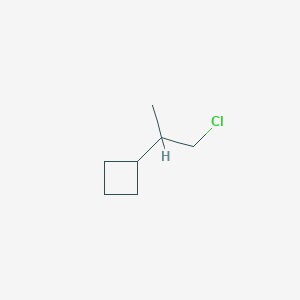
![5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
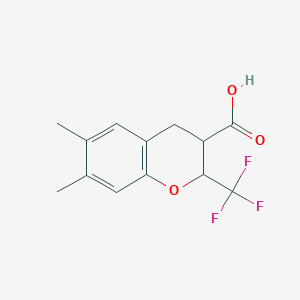
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
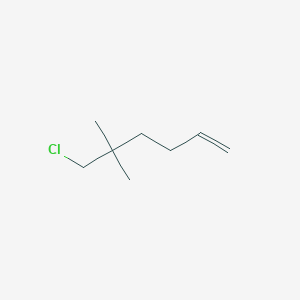
![Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195842.png)
